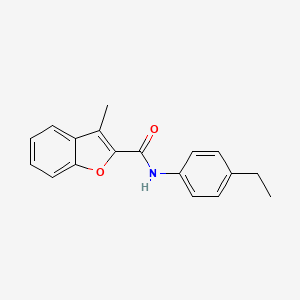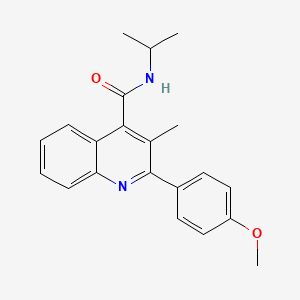
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide, also known as GW-501516, is a synthetic drug that is classified as a selective androgen receptor modulator (SARM). It is a non-steroidal compound that was originally developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance athletic performance, it has become popular among athletes and bodybuilders as a performance-enhancing drug.
Wirkmechanismus
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in the regulation of metabolism and energy homeostasis. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake. This results in an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in muscle endurance and strength.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is its ability to selectively activate PPARδ without affecting other PPAR isoforms. This allows for the study of specific metabolic pathways and their regulation. However, one limitation is the potential for off-target effects, which can lead to unintended consequences and affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a performance-enhancing drug. However, the use of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide in sports is currently banned by the World Anti-Doping Agency (WADA), and further research is needed to determine its long-term effects on athletes. Finally, there is a need for further research into the mechanism of action of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide and its effects on specific metabolic pathways.
Synthesemethoden
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide involves a multistep process that begins with the reaction of 4-methoxybenzaldehyde with isopropylamine to form N-isopropyl-4-methoxybenzylamine. This intermediate is then reacted with methyl-3-methyl-4-oxo-2-quinolinecarboxylate to form N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the expression of genes involved in fatty acid oxidation. In addition, N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been investigated for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)22-21(24)19-14(3)20(15-9-11-16(25-4)12-10-15)23-18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNGBRKSLBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)
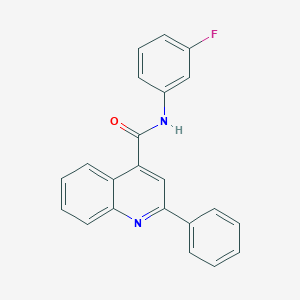

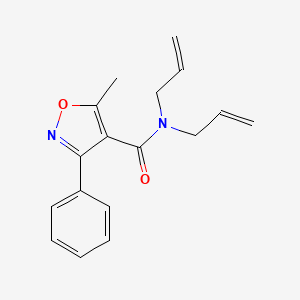
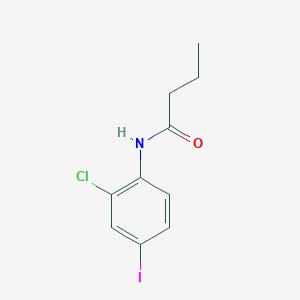
![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
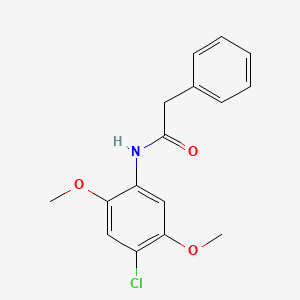
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)
